molecular formula C13H19ClINO2 B4978780 2-[isopropyl(methyl)amino]ethyl 2-iodobenzoate hydrochloride

2-[isopropyl(methyl)amino]ethyl 2-iodobenzoate hydrochloride

Cat. No. B4978780
M. Wt: 383.65 g/mol
InChI Key: PYURRRIOJBEWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Isopropyl(methyl)amino]ethyl 2-iodobenzoate hydrochloride is a chemical compound that has gained considerable attention in scientific research. It is a potent inhibitor of certain enzymes and has been used to study their mechanisms of action.

Scientific Research Applications

2-[Isopropyl(methyl)amino]ethyl 2-iodobenzoate hydrochloride has been used extensively in scientific research as an inhibitor of various enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition has been used to study the mechanism of action of acetylcholinesterase and to develop new drugs for the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 2-[isopropyl(methyl)amino]ethyl 2-iodobenzoate hydrochloride involves the binding of the compound to the active site of the enzyme. This binding inhibits the activity of the enzyme, leading to a decrease in the production of its target molecule. The exact mechanism of inhibition varies depending on the enzyme being targeted, but it generally involves the disruption of the enzyme's catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[isopropyl(methyl)amino]ethyl 2-iodobenzoate hydrochloride are dependent on the enzyme being targeted. Inhibition of acetylcholinesterase, for example, can lead to an increase in the levels of acetylcholine in the synaptic cleft, resulting in enhanced neurotransmission. The compound has also been shown to inhibit the activity of other enzymes, including butyrylcholinesterase and monoamine oxidase, which play important roles in the regulation of neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[isopropyl(methyl)amino]ethyl 2-iodobenzoate hydrochloride in lab experiments include its potency and selectivity as an enzyme inhibitor. This allows for precise control over the enzyme being targeted and the ability to study its mechanism of action. The compound is also relatively easy to synthesize and has a long shelf life.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic to cells in vitro at high concentrations, and caution should be taken when handling and using the compound. Additionally, the selectivity of the compound can be a disadvantage when studying enzymes with multiple functions, as it may inhibit other functions of the enzyme in addition to the targeted function.

Future Directions

The future directions for research on 2-[isopropyl(methyl)amino]ethyl 2-iodobenzoate hydrochloride are numerous. One area of research is the development of new inhibitors with increased potency and selectivity. Another area of research is the identification of new enzymes that can be targeted by this compound. Additionally, the compound's potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Conclusion
In conclusion, 2-[isopropyl(methyl)amino]ethyl 2-iodobenzoate hydrochloride is a potent and selective inhibitor of various enzymes. Its mechanism of action involves the binding of the compound to the active site of the enzyme, leading to a decrease in its activity. The compound has been used extensively in scientific research to study the mechanisms of action of enzymes and to develop new drugs for the treatment of neurological disorders. While there are limitations to its use in lab experiments, the compound's potential for future research and drug development is promising.

Synthesis Methods

The synthesis of 2-[isopropyl(methyl)amino]ethyl 2-iodobenzoate hydrochloride involves the reaction of 2-iodobenzoic acid with isopropylamine and formaldehyde. The resulting product is then reacted with methyl iodide to form the final compound. This synthesis method is well-established and has been used in the production of this compound for scientific research purposes.

properties

IUPAC Name

2-[methyl(propan-2-yl)amino]ethyl 2-iodobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2.ClH/c1-10(2)15(3)8-9-17-13(16)11-6-4-5-7-12(11)14;/h4-7,10H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYURRRIOJBEWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCOC(=O)C1=CC=CC=C1I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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